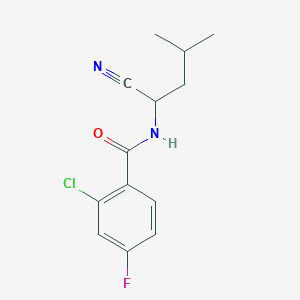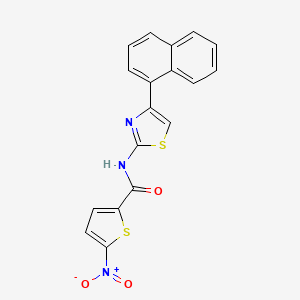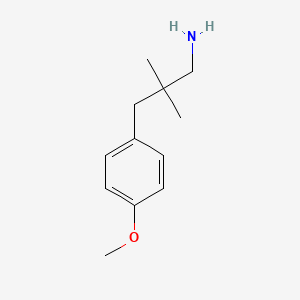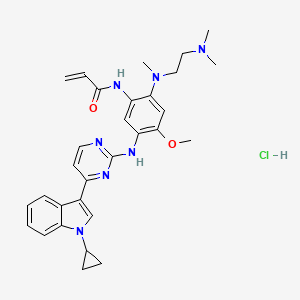![molecular formula C16H15FO3S B2543813 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone CAS No. 477334-47-7](/img/structure/B2543813.png)
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone is a useful research compound. Its molecular formula is C16H15FO3S and its molecular weight is 306.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiandrogenic Applications
One of the earliest identified applications of compounds structurally related to "3-[(4-Fluorophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone" involves their role in antiandrogen therapy. For instance, compounds like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide have been synthesized and tested for their antiandrogen activity. These compounds exhibit significant potential in treating androgen-responsive diseases through their ability to act as androgen receptor antagonists, showcasing the critical role of the fluorophenylsulfonyl group in medicinal chemistry (Tucker, Crook, & Chesterson, 1988).
Fuel Cell Technology
Another significant application is in the development of materials for fuel cells. Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized using compounds like bis(4-fluorophenyl)sulfone. These materials exhibit promising properties for fuel-cell applications, such as high proton conductivity and mechanical strength, making them suitable as membrane materials in fuel cells (Bae, Miyatake, & Watanabe, 2009).
Polymer Electrolytes
In the context of polymer electrolytes, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been developed through the activated fluorophenyl-amine reaction. This demonstrates the utility of fluorophenylsulfonyl-based compounds in creating high-performance materials for energy storage and conversion applications (Kim, Labouriau, Guiver, & Kim, 2011).
Organic Synthesis
Compounds featuring the fluorophenylsulfonyl moiety have been used as intermediates in organic synthesis, enabling the construction of complex molecules. For instance, the synthesis of fluorinated chirons and their subsequent transformations illustrate the versatility of these compounds in synthesizing biologically active molecules and materials with unique properties (Arnone et al., 1995).
Electrochemical Applications
Moreover, derivatives of 3-(4-fluorophenyl)thiophene have been evaluated as active materials in electrochemical capacitors, underscoring the potential of fluorophenylsulfonyl-containing compounds in enhancing the performance of energy storage devices. These materials have shown promising results in terms of energy and power densities, highlighting their significance in advancing electrochemical capacitor technology (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Safety and Hazards
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3S/c1-12-2-4-13(5-3-12)16(18)10-11-21(19,20)15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDZUCRQOLEWCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-47-7 |
Source


|
| Record name | 3-((4-FLUOROPHENYL)SULFONYL)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)







![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)

